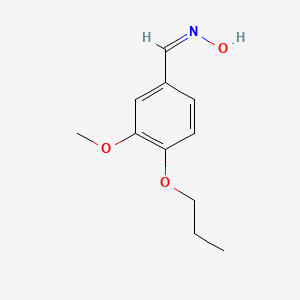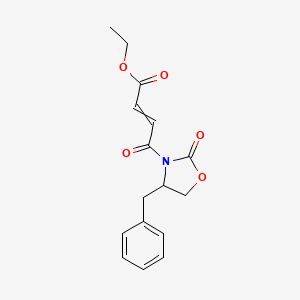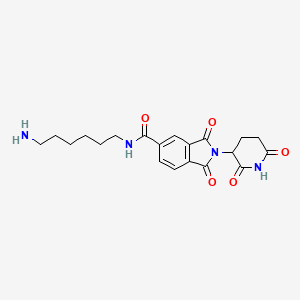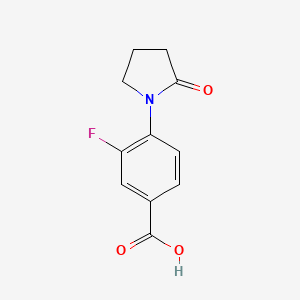
Zirconium tungsten oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten zirconium oxide is a binary oxide compound that combines the properties of tungsten and zirconium oxides. This compound is known for its unique structural, thermal, and catalytic properties, making it a valuable material in various scientific and industrial applications. The combination of tungsten and zirconium oxides results in a material with high thermal stability, strong acidity, and excellent catalytic performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten zirconium oxide can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and co-precipitation. One common method involves the hydrothermal treatment of a mixture of tungsten and zirconium precursors in an acidic medium. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound .
Industrial Production Methods: In industrial settings, tungsten zirconium oxide is often produced through the calcination of a mixture of tungsten and zirconium hydroxides. The hydroxides are typically prepared by co-precipitation from aqueous solutions of tungsten and zirconium salts, followed by drying and calcination at high temperatures. This process results in a highly crystalline material with well-defined structural properties .
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten zirconium oxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. It is particularly known for its strong acidic properties, which make it an effective catalyst in numerous reactions.
Common Reagents and Conditions:
Oxidation: Tungsten zirconium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride at elevated temperatures.
Acid-Base Reactions: The compound exhibits strong acidity and can react with bases such as sodium hydroxide to form corresponding salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of tungsten and zirconium, while reduction reactions can produce lower oxidation state compounds .
Applications De Recherche Scientifique
Tungsten zirconium oxide has a wide range of applications in scientific research and industry:
Materials Science: The compound is used in the development of advanced materials with high thermal stability and mechanical strength, such as coatings and composites.
Environmental Science: It is employed in the removal of pollutants from water and air due to its high surface area and reactivity.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility and stability.
Mécanisme D'action
The mechanism by which tungsten zirconium oxide exerts its effects is primarily related to its strong acidic properties and high thermal stability. The compound’s surface acidity facilitates various catalytic reactions by providing active sites for the adsorption and transformation of reactants. Additionally, its thermal stability ensures that it remains effective under high-temperature conditions, making it suitable for industrial processes .
Comparaison Avec Des Composés Similaires
Tungsten oxide: Known for its catalytic and photothermal properties, but lacks the enhanced stability provided by zirconium.
Zirconium oxide: Exhibits high thermal stability and mechanical strength but does not possess the strong acidity of tungsten zirconium oxide.
Tungsten carbide: Offers excellent hardness and thermal conductivity but is not as effective in catalytic applications as tungsten zirconium oxide.
Uniqueness: Tungsten zirconium oxide stands out due to its combination of strong acidity, high thermal stability, and excellent catalytic performance. This makes it a versatile material for a wide range of applications, from catalysis to materials science and environmental remediation .
Propriétés
Formule moléculaire |
O8W2Zr-4 |
|---|---|
Poids moléculaire |
586.9 g/mol |
Nom IUPAC |
dioxido(dioxo)tungsten;zirconium |
InChI |
InChI=1S/8O.2W.Zr/q;;;;4*-1;;; |
Clé InChI |
CRXCOEWPVNRYPP-UHFFFAOYSA-N |
SMILES canonique |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)








